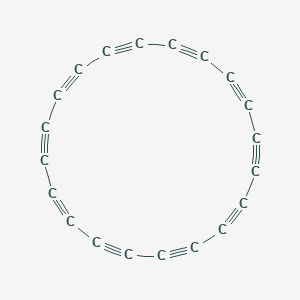
Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne is a polyacetylene compound characterized by its unique structure consisting of alternating triple bonds within a cyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne typically involves the cyclization of linear polyynes. One common method is the Glaser coupling reaction, where terminal alkynes are coupled in the presence of a copper(I) catalyst and an oxidant such as oxygen. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to 50°C
Catalyst: Copper(I) chloride (CuCl) or copper(I) bromide (CuBr)
Oxidant: Molecular oxygen (O₂)
Industrial Production Methods
Industrial production of this compound may involve large-scale Glaser coupling reactions with optimized conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) to form diketones or diols.
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) to convert triple bonds to single bonds, yielding cycloicosane.
Substitution: Halogenation with bromine (Br₂) or chlorine (Cl₂) to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, OsO₄ in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO)
Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure
Substitution: Br₂ or Cl₂ in an inert solvent like carbon tetrachloride (CCl₄)
Major Products
Oxidation: Diketones, diols
Reduction: Cycloicosane
Substitution: Halogenated this compound
Applications De Recherche Scientifique
Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the properties of polyacetylenes and their reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne involves its interaction with molecular targets through its multiple triple bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The compound’s ability to form stable complexes with metals and other molecules also plays a crucial role in its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclooctadeca-1,3,5,7,9,11,13,15,17-nonyne: Another polyacetylene with a similar cyclic structure but fewer triple bonds.
Cyclododeca-1,3,5,7,9,11-hexyne: A smaller cyclic polyacetylene with six triple bonds.
Uniqueness
Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne is unique due to its larger ring size and higher number of triple bonds, which confer distinct electronic properties and reactivity. This makes it particularly valuable for applications in materials science and organic electronics.
Propriétés
Numéro CAS |
141219-85-4 |
|---|---|
Formule moléculaire |
C20 |
Poids moléculaire |
240.2 g/mol |
Nom IUPAC |
cycloicosadecayne |
InChI |
InChI=1S/C20/c1-2-4-6-8-10-12-14-16-18-20-19-17-15-13-11-9-7-5-3-1 |
Clé InChI |
INQGZUCFGGMWFS-UHFFFAOYSA-N |
SMILES canonique |
C1#CC#CC#CC#CC#CC#CC#CC#CC#CC#C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14267054.png)
![(4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one](/img/structure/B14267061.png)
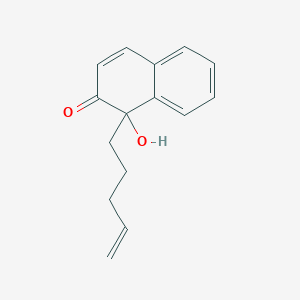
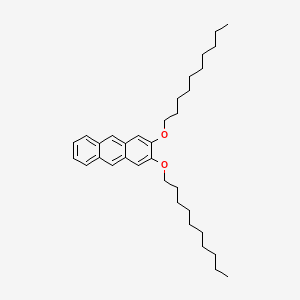
![2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester](/img/structure/B14267088.png)
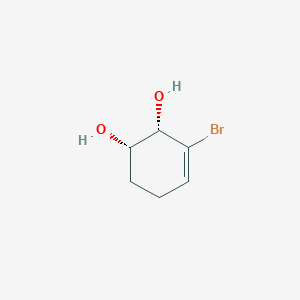

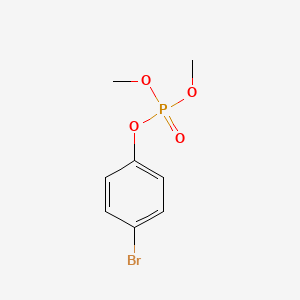
![(NZ)-N-[2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14267129.png)
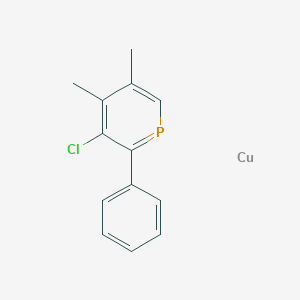
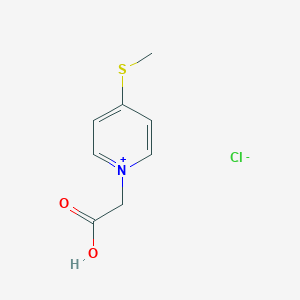
![(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B14267154.png)
![3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate](/img/structure/B14267168.png)
